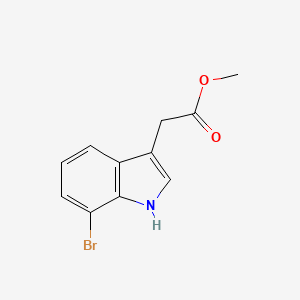

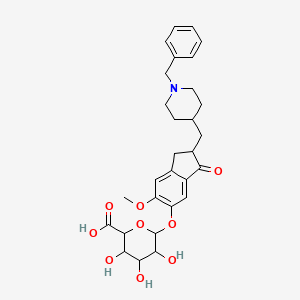

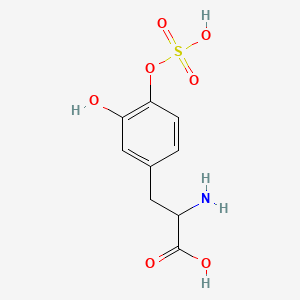

![molecular formula C12H15NO6 B12292488 Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)

Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] es un compuesto orgánico caracterizado por la presencia de un grupo carbamato unido a un anillo trimetoxifenil. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, como la química, la biología y la medicina. El grupo trimetoxifenil es conocido por su versatilidad y presencia en muchas moléculas biológicamente activas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] típicamente involucra la reacción de 2,4,6-trimetoxianilina con cloroformiato de metilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los reactivos y los productos. El esquema general de la reacción es el siguiente:

2,4,6-Trimetoxianilina+Cloroformiato de metilo→Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl]

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.

3. Análisis de las reacciones químicas

Tipos de reacciones: El Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en una amina.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo carbamato o en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Reactivos como hidruro de sodio (NaH) o reactivos organometálicos pueden facilitar reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas.

Análisis De Reacciones Químicas

Types of Reactions: Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

El Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas e interacciones con proteínas.

Industria: Se puede utilizar en la producción de agroquímicos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] involucra su interacción con objetivos moleculares específicos. El grupo trimetoxifenil puede unirse a los sitios activos de enzimas o receptores, inhibiendo su función. Esta interacción puede afectar varias vías biológicas, lo que lleva a los efectos observados del compuesto.

Compuestos similares:

Tris(2,4,6-trimetoxifenil)fosfina: Conocida por sus propiedades catalíticas en la síntesis orgánica.

2-Metoxifenil isocianato: Se utiliza como grupo protector en la síntesis orgánica.

Singularidad: El Formiato de metilo [(2,4,6-trimetoxifenil)carbamoyl] es único debido a su combinación específica del grupo trimetoxifenil y la funcionalidad carbamato. Esta combinación imparte reactividad química y actividad biológica distintas, lo que lo hace valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its catalytic properties in organic synthesis.

2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.

Uniqueness: Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate is unique due to its specific combination of the trimethoxyphenyl group and the carbamate functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Propiedades

Fórmula molecular |

C12H15NO6 |

|---|---|

Peso molecular |

269.25 g/mol |

Nombre IUPAC |

methyl 2-oxo-2-(2,4,6-trimethoxyanilino)acetate |

InChI |

InChI=1S/C12H15NO6/c1-16-7-5-8(17-2)10(9(6-7)18-3)13-11(14)12(15)19-4/h5-6H,1-4H3,(H,13,14) |

Clave InChI |

SELTZPAWMYOHDJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)